N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide is a complex organic compound characterized by its unique structure, which includes a cyanohydrazinylidene group and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide typically involves the reaction of 2-ethyl-2-methylbutanamide with cyanohydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanohydrazinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(cyanohydrazinylidene)methyl]-2-ethylbutanamide
- N-[(E)-(cyanohydrazinylidene)methyl]-2-methylbutanamide
- N-[(E)-(cyanohydrazinylidene)methyl]-butanamide
Uniqueness
N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide |
InChI |
InChI=1S/C9H16N4O/c1-4-9(3,5-2)8(14)11-7-13-12-6-10/h7,12H,4-5H2,1-3H3,(H,11,13,14) |
InChI Key |
WOSRXRGNPBAMPL-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)(CC)C(=O)N/C=N/NC#N |
Canonical SMILES |
CCC(C)(CC)C(=O)NC=NNC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.